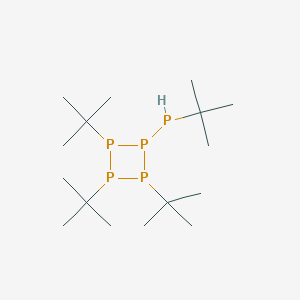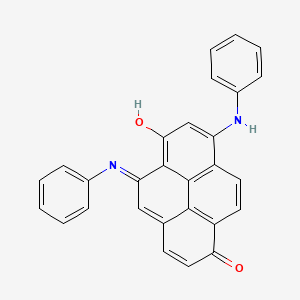
3,10-Dianilinopyrene-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Dianilinopyrene-1,6-dione is a polycyclic aromatic compound with the molecular formula C28H18N2O2. It is known for its unique electronic and photophysical properties, making it a valuable component in various fields such as materials science, supramolecular chemistry, and biological chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dianilinopyrene-1,6-dione typically involves the reaction of pyrene-1,6-dione with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the substitution of hydrogen atoms on the pyrene nucleus with aniline groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,10-Dianilinopyrene-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the aniline groups and the pyrene nucleus .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can occur with reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
3,10-Dianilinopyrene-1,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,10-Dianilinopyrene-1,6-dione involves its interaction with molecular targets through non-covalent interactions such as π-stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical and biological processes .
Comparison with Similar Compounds
5,8-Diphenylamino-1,6-pyrenequinone: Similar in structure but with different substitution patterns.
1,6-Pyrenedione: A precursor in the synthesis of 3,10-Dianilinopyrene-1,6-dione.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over these properties .
Properties
CAS No. |
92261-65-9 |
|---|---|
Molecular Formula |
C28H18N2O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
8-anilino-6-hydroxy-5-phenyliminopyren-1-one |
InChI |
InChI=1S/C28H18N2O2/c31-24-14-11-17-15-23(30-19-9-5-2-6-10-19)28-25(32)16-22(29-18-7-3-1-4-8-18)20-12-13-21(24)26(17)27(20)28/h1-16,29,32H |
InChI Key |
SPPZREZMSZRYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C3C(=NC4=CC=CC=C4)C=C5C=CC(=O)C6=C5C3=C2C=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


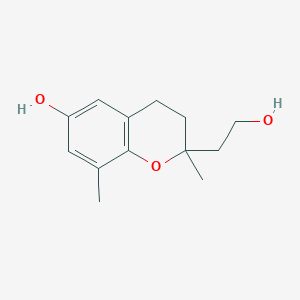
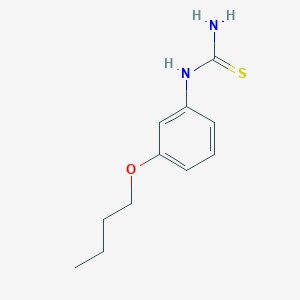
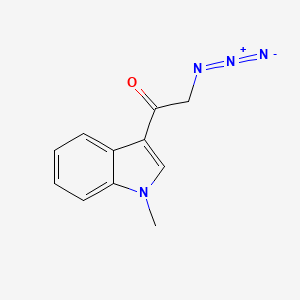
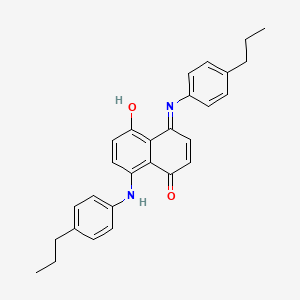
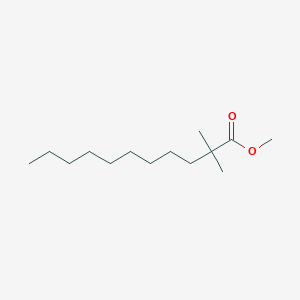
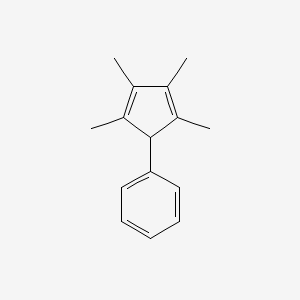
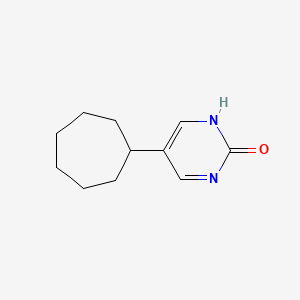
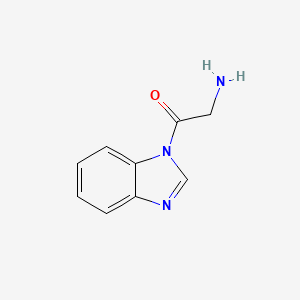
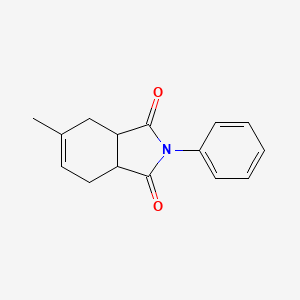

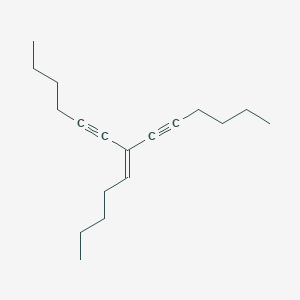
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
![3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B14361227.png)
